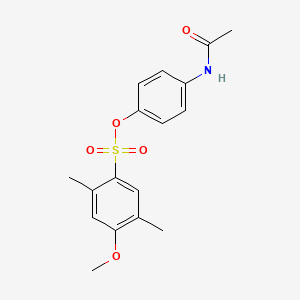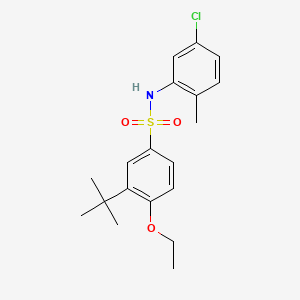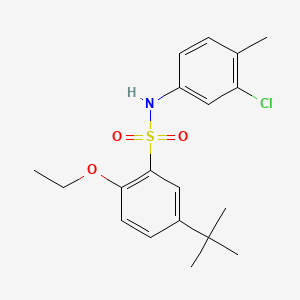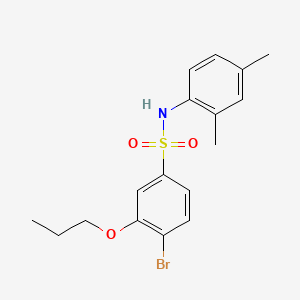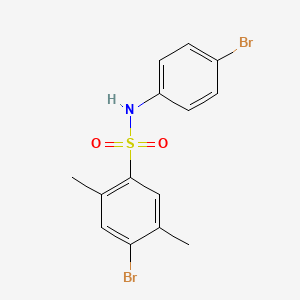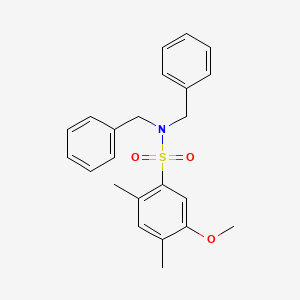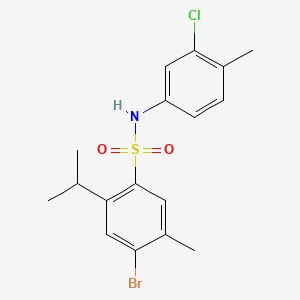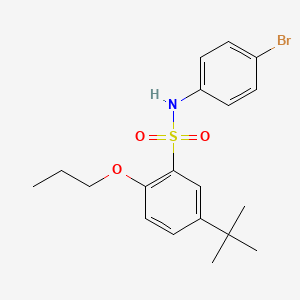![molecular formula C15H12BrClF3NO2S B7456733 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide, also known as BPTES, is a small molecule inhibitor that has been widely used in scientific research. BPTES selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, and has been shown to have potential therapeutic applications in cancer treatment.
作用机制
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide selectively inhibits glutaminase by binding to its active site and preventing the conversion of glutamine to glutamate. Glutamine is an important source of energy and nitrogen for cancer cells, and its depletion by 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide leads to cell death. 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has been shown to induce cell death in cancer cells by depleting their glutamine supply. 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has also been shown to inhibit the growth of tumors in animal models. However, 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has been found to have limited efficacy in some cancer cell lines, and its effectiveness may depend on the metabolic characteristics of the cancer cells.
实验室实验的优点和局限性
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has several advantages as a tool for scientific research. It is a selective inhibitor of glutaminase and has been shown to induce cell death in cancer cells, while sparing normal cells. 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has also been used to study the metabolic effects of glutamine deprivation in cancer cells. However, 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has some limitations as a research tool. Its effectiveness may depend on the metabolic characteristics of the cancer cells, and it has been found to have limited efficacy in some cancer cell lines.
未来方向
There are several future directions for the use of 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide in scientific research. One area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide. Additionally, the development of more potent and selective glutaminase inhibitors may lead to the development of more effective cancer therapies.
合成方法
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with N-(2-chloro-5-(trifluoromethyl)phenyl)glycine methyl ester in the presence of a base. Other methods include the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with N-(2-chloro-5-(trifluoromethyl)phenyl)glycine or N-(2-chloro-5-(trifluoromethyl)phenyl)alanine, followed by deprotection of the resulting sulfonamide.
科学研究应用
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has been extensively used in scientific research as a tool to study the role of glutaminase in cancer metabolism. Glutaminase is upregulated in many cancer cells and is essential for their survival and proliferation. 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has been shown to selectively inhibit glutaminase and induce cell death in cancer cells, while sparing normal cells. 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has also been used to study the metabolic effects of glutamine deprivation in cancer cells.
属性
IUPAC Name |
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF3NO2S/c1-8-6-14(9(2)5-11(8)16)24(22,23)21-13-7-10(15(18,19)20)3-4-12(13)17/h3-7,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMICSAFYMFACEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



